molecular formula C18H19Cl2N3O B2672182 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 383146-67-6

4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2672182
CAS No.: 383146-67-6
M. Wt: 364.27
InChI Key: AEEWWLSFBHNBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound characterized by its complex molecular structure, which includes multiple chlorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloro-2-(4-methylpiperazin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure the purity and yield of the final product. Purification steps, such as recrystallization or column chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

  • 5-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

  • 4-Chloro-N-[3-(4-methylpiperazin-1-yl)phenyl]benzamide

Uniqueness: 4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties compared to similar compounds. This structural feature may enhance its biological activity and specificity.

Properties

IUPAC Name

4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-7-6-15(20)12-16(17)21-18(24)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEWWLSFBHNBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.